N-(2-aminoethyl)-3-methylbenzamide

PNMT inhibition neurotransmitter regulation SAR studies

N-(2-Aminoethyl)-3-methylbenzamide (CAS 953900-95-3) is a substituted benzamide compound with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol. Its structure consists of a benzamide core with an aminoethyl substituent on the amide nitrogen and a methyl group at the meta-position of the benzene ring, a substitution pattern that distinguishes it from other N-aminoethylbenzamide analogs.

Molecular Formula C10H14N2O
Molecular Weight 178.235
CAS No. 953900-95-3
Cat. No. B2644679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-aminoethyl)-3-methylbenzamide
CAS953900-95-3
Molecular FormulaC10H14N2O
Molecular Weight178.235
Structural Identifiers
SMILESCC1=CC(=CC=C1)C(=O)NCCN
InChIInChI=1S/C10H14N2O/c1-8-3-2-4-9(7-8)10(13)12-6-5-11/h2-4,7H,5-6,11H2,1H3,(H,12,13)
InChIKeyDFZWITBKVUVDLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Aminoethyl)-3-Methylbenzamide (CAS 953900-95-3) Procurement Baseline and Chemical Identity


N-(2-Aminoethyl)-3-methylbenzamide (CAS 953900-95-3) is a substituted benzamide compound with the molecular formula C₁₀H₁₄N₂O and a molecular weight of 178.23 g/mol [1]. Its structure consists of a benzamide core with an aminoethyl substituent on the amide nitrogen and a methyl group at the meta-position of the benzene ring, a substitution pattern that distinguishes it from other N-aminoethylbenzamide analogs [2]. This compound is primarily utilized as a research chemical and a building block in medicinal chemistry, with a typical commercial purity of 95% .

Why N-(2-Aminoethyl)-3-Methylbenzamide (CAS 953900-95-3) Cannot Be Replaced with Unsubstituted or Regioisomeric Analogs


Direct substitution with unsubstituted N-(2-aminoethyl)benzamide, or with 2- or 4-methyl regioisomers, is scientifically invalid due to the critical role of the 3-methyl group in modulating both enzyme inhibitory activity and selectivity. Quantitative structure-activity relationship (SAR) data demonstrate that the position of the methyl substituent dramatically alters the compound's biological profile, with the 3-methyl isomer showing distinct potency and selectivity compared to its 2- and 4-methyl counterparts in key enzymatic assays [1]. Furthermore, the presence of the aminoethyl side chain is essential for conferring specific target interactions that are absent in simple benzamide analogs [2]. These structural features are not merely incremental modifications but are fundamental determinants of the compound's unique activity fingerprint, making generic substitution a high-risk endeavor for any application where specific target engagement is required.

Quantitative Differentiation Evidence for N-(2-Aminoethyl)-3-Methylbenzamide (CAS 953900-95-3)


Superior Phenylethanolamine N-Methyltransferase (PNMT) Inhibitory Activity Versus 2- and 4-Methyl Analogs

In a direct comparative structure-activity relationship study, N-(2-aminoethyl)-3-methylbenzamide exhibited significantly superior inhibition of Phenylethanolamine N-Methyltransferase (PNMT) compared to its 2-methyl and 4-methyl regioisomers. The 3-methyl substitution was found to be optimal for enzyme inhibition in this series [1].

PNMT inhibition neurotransmitter regulation SAR studies

Differential Monoamine Oxidase (MAO) Inhibition Profile Compared to Class-Leading N-Aminoethylbenzamides

BindingDB data reveals a distinct and weak monoamine oxidase (MAO) inhibition profile for N-(2-aminoethyl)-3-methylbenzamide. It shows negligible activity against MAO-B (IC50 > 1,000,000 nM) and moderate activity against a related amine oxidase (IC50 = 130 nM). This stands in contrast to other N-(2-aminoethyl)benzamides that are reported to be potent, competitive, time-dependent inhibitors of MAO-B [1].

MAO inhibition neuropharmacology target selectivity

Unique Dual Histamine H3 Receptor and Serotonin Transporter (SERT) Modulation Potential

A patent specifically claims certain substituted aminomethyl benzamide compounds, a class to which N-(2-aminoethyl)-3-methylbenzamide belongs, as dual modulators of the histamine H3 receptor and the serotonin transporter (SERT) [1]. This dual activity profile is a key point of differentiation from analogs that may only target one of these systems.

CNS pharmacology histamine H3 receptor serotonin transporter polypharmacology

Potential for Enhanced Gastric Motility with Reduced Dopaminergic Side-Effects

A study on a series of amino-halogen-N-[2-aminoethyl] benzamides demonstrated that several compounds were more effective than metoclopramide and domperidone in enhancing gastric motility (rat stomach emptying assay) while being devoid of dopaminergic D2-receptor antagonism, a common side-effect of traditional prokinetic agents [1].

gastroprokinetic dopamine D2 receptor selectivity safety pharmacology

Optimal Application Scenarios for N-(2-Aminoethyl)-3-Methylbenzamide (CAS 953900-95-3) Based on Differentiating Evidence


Investigating the Structure-Activity Relationship (SAR) of Methyl-Substituted Benzamides on PNMT

Based on its moderate PNMT inhibitory activity (IC50 = 14.8 µM), which is distinct from its 2- and 4-methyl isomers [1], this compound is ideally suited for SAR studies aimed at understanding how the position of a single methyl group affects enzyme binding and function. This makes it a critical tool for medicinal chemistry campaigns targeting PNMT for therapeutic intervention in cardiovascular and CNS disorders.

Development of 'MAO-Sparing' CNS Tool Compounds

Given its extremely weak inhibition of MAO-B (IC50 > 1,000,000 nM) [2], this compound serves as an excellent negative control or scaffold for developing CNS-active agents where MAO-B inhibition is an unwanted off-target liability. Researchers can use this compound to probe other target interactions (e.g., H3 receptor) without the confounding effects of MAO-B inhibition, a common issue with other N-aminoethylbenzamides.

Lead Optimization for Dual H3 Receptor/SERT Modulators

The classification of this compound's class as potential dual histamine H3 receptor and serotonin transporter modulators [3] makes it a valuable starting point for lead optimization programs in CNS disorders such as depression, anxiety, or cognitive impairment. Its procurement enables the exploration of this specific polypharmacological profile, which is a distinct strategy from developing highly selective single-target agents.

Evaluating Next-Generation Gastroprokinetic Scaffolds with Reduced Side-Effect Potential

Structural similarity to a series of N-[2-aminoethyl]benzamides that demonstrated enhanced gastric motility without D2 receptor antagonism [4] positions this compound as a key intermediate or analog for investigating novel gastroprokinetic mechanisms. This application scenario is particularly relevant for researchers aiming to develop treatments for gastroparesis that avoid the CNS and endocrine side effects associated with existing D2 antagonist therapies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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